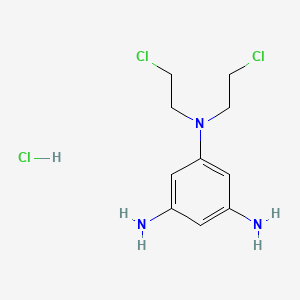
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is a chemical compound that belongs to the class of aromatic amines. This compound is characterized by the presence of three amine groups attached to a benzene ring, with two of these amine groups further substituted with 2-chloroethyl groups. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form 1,3,5-trinitrobenzene.
Reduction: The nitro groups are reduced to amine groups, forming 1,3,5-benzenetriamine.
Alkylation: The amine groups are then alkylated with 2-chloroethyl chloride to form N,N-bis(2-chloroethyl)-1,5-benzenetriamine.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted nucleophiles.
Applications De Recherche Scientifique
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Benzenetriamine: Lacks the chloroethyl groups.
N,N-bis(2-chloroethyl)aniline: Contains only one amine group on the benzene ring.
1,4-Benzenediamine, N,N-bis(2-chloroethyl)-: Similar structure but with two amine groups.
Uniqueness
1,5-Benzenetriamine, N,N-bis(2-chloroethyl)-, dihydrochloride is unique due to the presence of three amine groups and two chloroethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
58200-03-6 |
|---|---|
Formule moléculaire |
C10H16Cl3N3 |
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
3-N,3-N-bis(2-chloroethyl)benzene-1,3,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H15Cl2N3.ClH/c11-1-3-15(4-2-12)10-6-8(13)5-9(14)7-10;/h5-7H,1-4,13-14H2;1H |
Clé InChI |
ZKCCDKKKQTWXGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)N(CCCl)CCCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


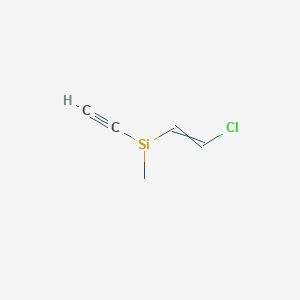
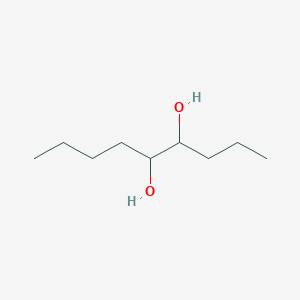
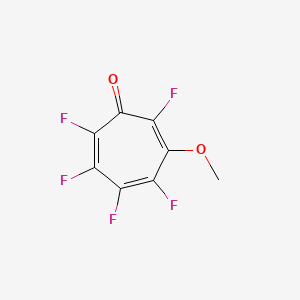
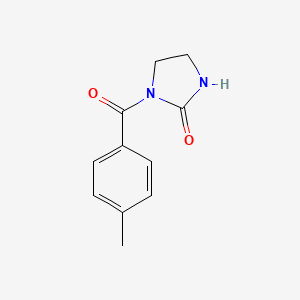
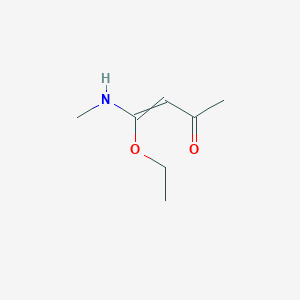
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
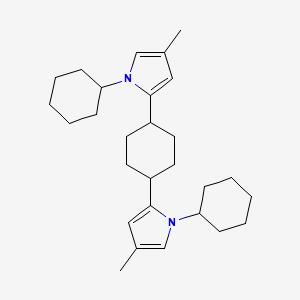
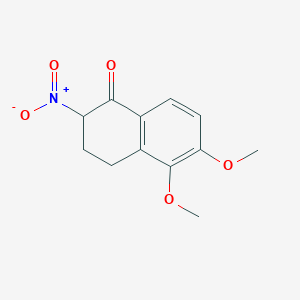
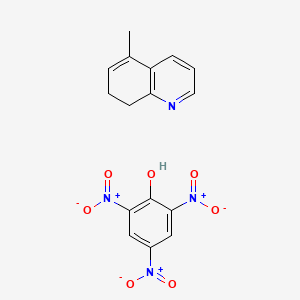
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
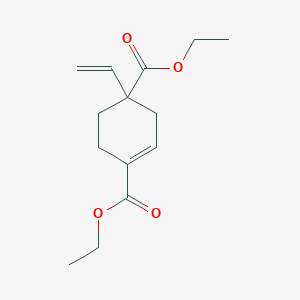

![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

